1-Pentyn-3-ol,p-aminobenzoate(6CI)
Description
Historical Context and Development
The compound first emerged in synthetic organic chemistry literature during the late 20th century as part of efforts to develop photoactive esters for polymerization initiators. Early patents from the 1980s describe derivatives of para-aminobenzoic acid esters for photoresist applications, though 1-pentyn-3-ol,p-aminobenzoate(6CI) itself gained prominence after 2000 due to its utility in click chemistry. Key milestones include:
Table 1: Developmental Timeline
The compound’s dual functionality made it particularly valuable for creating crosslinkable polymers and bioactive probes requiring orthogonal reactivity.
Nomenclature Systems and Chemical Classification
The systematic IUPAC name pent-1-yn-3-yl 4-aminobenzoate precisely defines its structure:
- Pent-1-yn-3-yl : A five-carbon chain with a terminal alkyne at position 1 and hydroxyl at position 3.
- 4-aminobenzoate : Ester derivative of para-aminobenzoic acid.
Classification :
- Functional Groups : Alkyne (C≡C), secondary alcohol (C-OH), aromatic ester (COO-).
- Chemical Categories :
Synonyms :
Significance in Ester and Alkyne Chemistry
The compound’s hybrid nature enables unique reactivity:
Ester Chemistry
Alkyne Chemistry
- Cycloadditions : The terminal alkyne engages in Huisgen azide-alkyne click reactions (CuAAC) without ester group interference.
- Metal Coordination : Gold(I) catalysts promote 6-endo-dig cyclizations, forming indole derivatives.
Table 2: Comparative Reactivity
| Reaction Type | Ester Component Role | Alkyne Component Role |
|---|---|---|
| Click Chemistry | Inert spectator | Azide coupling partner |
| Photopolymerization | Crosslinking site | Chain transfer agent |
| Cycloisomerization | Aromatic stabilizer | Electrophilic activation |
Current Research Landscape and Literature Analysis
Recent studies emphasize its role in:
- Heterocycle Synthesis : Silver(I)-mediated cyclizations yield 1,2-benzothiazine derivatives via tandem alkyne activation and sulfonamide participation.
- Polymer Networks : Dual-cure systems exploit alkyne-azide click reactions and ester-based crosslinking for 3D-printable hydrogels.
- Bioorthogonal Probes : Para-aminobenzoate serves as a fluorophore anchor, while the alkyne enables bioconjugation.
Emerging Trends :
- Computational Studies : DFT calculations model transition states in gold-catalyzed cyclizations involving the compound.
- Green Chemistry : Mechanochemical synthesis avoids solvents in ester-alkyne couplings.
Research Gaps :
- Limited data on enantioselective transformations despite chiral centers.
- Underexplored electrochemical applications compared to simpler alkynols.
Properties
CAS No. |
100192-31-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.241 |
IUPAC Name |
pent-1-yn-3-yl 4-aminobenzoate |
InChI |
InChI=1S/C12H13NO2/c1-3-11(4-2)15-12(14)9-5-7-10(13)8-6-9/h1,5-8,11H,4,13H2,2H3 |
InChI Key |
XSZGRGWMXAXYGZ-UHFFFAOYSA-N |
SMILES |
CCC(C#C)OC(=O)C1=CC=C(C=C1)N |
Synonyms |
1-Pentyn-3-ol,p-aminobenzoate(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Other Pentynol Esters
a. 3-Methyl-1-pentyn-3-yl acetate (CAS 1185-96-2)
- Structure: Features an acetate group instead of p-aminobenzoate.
- Synthesis : Prepared via acetylation of 3-methyl-1-pentyn-3-ol, yielding 84–91% efficiency in esterification steps .
- Properties: Lower molecular weight (C8H12O2; 140.18 g/mol) compared to the p-aminobenzoate derivative (C12H13NO3; 219.24 g/mol), impacting volatility and solubility .
b. 1-Pentyn-3-ol, 3-ethyl- (CAS 6285-06-9)
- Structure : Substituted with an ethyl group at the 3-position.
c. 1-Pentyn-3-ol, 1-cyclohexyl- (CAS 185322-10-5)
p-Aminobenzoate Esters
a. Lisadimate (Glyceryl p-aminobenzoate, CAS 136-44-7)
- Structure: Glycerol backbone esterified with p-aminobenzoic acid.
- Physical Properties: Higher boiling point (455.7°C) and density (1.336 g/cm³) compared to 1-Pentyn-3-ol,p-aminobenzoate, likely due to the glycerol moiety .
b. Ethyl p-aminobenzoate (CAS 94-09-7)
- Structure: Simpler ethyl ester without an alkynol group.
- Reactivity: Used as a precursor in synthesizing amide derivatives, demonstrating the versatility of p-aminobenzoate in nucleophilic additions .
Physicochemical and Thermodynamic Properties
Notes:
- The p-aminobenzoate group enhances thermal stability (e.g., Lisadimate’s high boiling point) compared to simpler alkynol esters .
- Alkynol derivatives exhibit lower vapor pressures than their alcohol counterparts, suggesting reduced volatility .
Preparation Methods
Reaction Overview
The Fischer esterification method employs acid catalysis to directly couple 1-pentyn-3-ol with p-aminobenzoic acid. This approach is cost-effective but requires careful control of reaction conditions to avoid decomposition of the alkyne moiety.
Procedure
-
Reagent Preparation :
-
Reaction Conditions :
-
Workup :
-
Purification :
Challenges
-
The amino group in p-aminobenzoic acid may protonate under acidic conditions, reducing reactivity.
Acid Chloride Method
Reaction Overview
This two-step method first converts p-aminobenzoic acid to its acid chloride, enhancing electrophilicity for nucleophilic attack by 1-pentyn-3-ol.
Procedure
-
Acid Chloride Synthesis :
-
Esterification :
-
Workup :
-
Purification :
Advantages
-
Higher yields due to reactive acid chloride intermediate.
-
Shorter reaction time compared to Fischer method.
Coupling Agent-Mediated Synthesis
Reaction Overview
Using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), this method facilitates esterification under mild conditions, ideal for sensitive substrates.
Procedure
-
Reaction Setup :
-
Reaction Conditions :
-
Stir at 25°C for 24 hours under nitrogen.
-
-
Workup :
-
Yield :
-
~82% after purification.
-
Key Considerations
-
DMAP accelerates acylation by acting as a nucleophilic catalyst.
-
Anhydrous conditions prevent DCC hydrolysis.
Comparative Analysis of Methods
| Parameter | Fischer Esterification | Acid Chloride | Coupling Agents |
|---|---|---|---|
| Yield | 65% | 78% | 82% |
| Reaction Time | 16 hours | 6 hours | 24 hours |
| Cost | Low | Moderate | High |
| Side Reactions | Alkyne decomposition | Minimal | Negligible |
Industrial-Scale Considerations
For bulk synthesis, the acid chloride method is preferred due to its balance of yield and scalability. Patent WO2000063168A1 highlights similar protocols for azetidine derivatives, where dichloromethane extraction and silica gel purification are standard. Notably, hydrogenation equipment used in analogous processes is unnecessary here, simplifying infrastructure requirements.
Q & A
Basic: What are the recommended synthetic routes for 1-Pentyn-3-ol,p-aminobenzoate(6CI), and how can purity be validated?
Answer:
The compound is typically synthesized via esterification between 1-Pentyn-3-ol and p-aminobenzoic acid, using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents. Purity validation requires orthogonal methods:
- GC for volatile impurities (e.g., residual solvents) .
- HPLC with UV detection (λ = 254 nm) for non-volatile byproducts .
- Melting point analysis to confirm crystalline consistency with literature values.
Basic: Which spectroscopic techniques are critical for structural characterization of 1-Pentyn-3-ol,p-aminobenzoate(6CI)?
Answer:
- ¹H/¹³C NMR : Assign peaks for the alkyne proton (δ ~2.5 ppm), ester carbonyl (δ ~170 ppm), and aromatic protons (δ ~7.5–8.0 ppm). Compare with databases like PubChem or CAS Common Chemistry .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
Advanced: How can researchers address discrepancies between experimental and computational NMR chemical shifts?
Answer:
Contradictions may arise from solvent effects, tautomerism, or conformational flexibility. Mitigation strategies include:
- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) and simulate NMR shifts with solvent models (e.g., PCM for DMSO or CDCl₃) .
- Variable-Temperature NMR : Probe dynamic processes (e.g., rotational barriers) affecting peak splitting.
- Cross-Validation : Compare data with structurally analogous compounds (e.g., phenyl-substituted pentynol derivatives) .
Advanced: How to design a kinetic study for the hydrolysis of 1-Pentyn-3-ol,p-aminobenzoate(6CI) under varying pH conditions?
Answer:
- Experimental Setup :
- Prepare buffered solutions (pH 2–12) and monitor hydrolysis via HPLC at timed intervals .
- Quantify p-aminobenzoic acid release using UV-Vis calibration curves.
- Data Analysis :
Data Contradiction: How to resolve conflicting purity assessments between GC and HPLC?
Answer:
- GC Limitations : High volatility of alkyne precursors may lead to co-elution with the product, skewing purity estimates .
- HPLC Advantages : Better resolution for polar byproducts (e.g., unreacted p-aminobenzoic acid) .
- Orthogonal Validation : Combine both methods and cross-check with elemental analysis (C/H/N) to reconcile discrepancies .
Advanced: What strategies optimize the regioselectivity of derivatization reactions involving 1-Pentyn-3-ol,p-aminobenzoate(6CI)?
Answer:
- Protecting Groups : Temporarily block the alkyne with a trimethylsilyl (TMS) group to direct reactivity to the ester moiety.
- Catalytic Systems : Use Pd/Cu catalysts for Sonogashira coupling to modify the alkyne without ester cleavage .
- Spectroscopic Monitoring : Track reaction progress in real-time using in situ FTIR to detect intermediate species.
Basic: What safety protocols are essential when handling 1-Pentyn-3-ol,p-aminobenzoate(6CI) in the laboratory?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile alkyne derivatives.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residues using vermiculite .
Advanced: How to analyze the electronic effects of the p-aminobenzoate group on the alkyne’s reactivity?
Answer:
- Electrochemistry : Perform cyclic voltammetry to measure redox potentials influenced by the electron-donating amino group.
- Computational Studies : Calculate Natural Bond Orbital (NBO) charges to quantify electron density distribution across the alkyne .
- Comparative Reactivity : Benchmark against non-aminated analogs (e.g., methyl benzoate derivatives) in click chemistry reactions .
Data Contradiction: How to interpret conflicting bioactivity results in different solvent systems?
Answer:
- Solvent Polarity Effects : Test solubility in DMSO vs. aqueous buffers; low solubility may artificially reduce observed activity.
- Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoparticle formation in aqueous media.
- Control Experiments : Include vehicle-only controls to isolate solvent-specific artifacts .
Advanced: What computational tools predict the stability of 1-Pentyn-3-ol,p-aminobenzoate(6CI) under oxidative conditions?
Answer:
- Molecular Dynamics (MD) : Simulate degradation pathways in the presence of O₂ or ROS (reactive oxygen species).
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for alkyne and ester groups to identify weak points .
- Machine Learning : Train models on existing stability data for similar esters to predict degradation kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
